Introduction: Unveiling a Versatile Scaffolding Intermediate
Introduction: Unveiling a Versatile Scaffolding Intermediate
An In-depth Technical Guide to 3-Bromo-5-chloro-2-methoxyaniline (CAS No. 569688-63-7)
In the landscape of medicinal chemistry and materials science, the strategic functionalization of aromatic rings is a cornerstone of molecular design. Halogenated anilines, in particular, serve as exceptionally versatile building blocks, offering multiple reactive vectors for diversification and scaffold elaboration. 3-Bromo-5-chloro-2-methoxyaniline emerges as a compound of significant interest within this class. Its unique substitution pattern—featuring an amine for nucleophilic and coupling reactions, a bromine atom primarily for metal-catalyzed cross-coupling, a chlorine atom for modulating electronic properties, and a methoxy group for steric and electronic influence—renders it a high-value intermediate for the synthesis of complex molecular architectures.
This guide provides a comprehensive technical overview of 3-Bromo-5-chloro-2-methoxyaniline, consolidating its chemical and physical properties, safety considerations, plausible synthetic routes, and its potential applications in modern organic synthesis, with a particular focus on its relevance to drug discovery programs.
Core Molecular Profile and Physicochemical Properties
The foundational step in utilizing any chemical intermediate is a thorough understanding of its intrinsic properties. These data are critical for reaction planning, purification, and analytical characterization.
CAS Number: 569688-63-7[1][2][3]
Molecular Formula: C₇H₇BrClNO[1][2][3]
Synonyms: 2-Methoxy-3-bromo-5-chloroaniline
The table below summarizes the key physicochemical properties of 3-Bromo-5-chloro-2-methoxyaniline. Note that some of these values are predicted based on computational models, a common practice for specialized reagents where extensive experimental data may not be publicly available.
| Property | Value | Source |
| Molecular Weight | 236.49 g/mol | [1][2][3] |
| Appearance | Typically a solid | Inferred from related anilines |
| Boiling Point (Predicted) | 305.7 ± 37.0 °C | |
| Density (Predicted) | 1.643 ± 0.06 g/cm³ | |
| pKa (Predicted) | 2.41 ± 0.10 |
Note: Physical properties such as melting point and solubility are not widely published and should be determined empirically upon acquisition.
Safety and Handling: A Self-Validating Protocol
Given the absence of a specific Material Safety Data Sheet (MSDS) for 3-Bromo-5-chloro-2-methoxyaniline in publicly accessible databases, a conservative approach to handling is mandated. The safety profile can be reasonably inferred from structurally related compounds, such as 3-Bromo-5-chloroaniline.
Hazard Assessment based on 3-Bromo-5-chloroaniline:
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Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4]
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Skin Corrosion/Irritation: Causes skin irritation.[4]
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Eye Damage/Irritation: Causes serious eye irritation.[4]
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Respiratory Irritation: May cause respiratory irritation.[4]
Mandatory Handling Protocol: A self-validating system of safety requires assuming a high level of hazard and implementing engineering and personal protective equipment (PPE) to mitigate all potential routes of exposure.
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Engineering Controls: All manipulations of solid or solutions of 3-Bromo-5-chloro-2-methoxyaniline must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.
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Personal Protective Equipment (PPE):
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Gloves: Nitrile or neoprene gloves are required. Double-gloving is recommended for handling neat material.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or if there is a splash risk.
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Lab Coat: A flame-resistant lab coat must be worn and kept fully buttoned.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for halogenated organic compounds.
Synthesis and Purification: A Proposed Experimental Workflow
Proposed Synthetic Pathway:
The proposed synthesis begins with 5-chloro-2-methoxyaniline, proceeding through a directed bromination. This approach is chosen for its regiochemical control, guided by the activating and ortho-, para-directing effects of the amine and methoxy groups.
Caption: Proposed workflow for the synthesis of 3-Bromo-5-chloro-2-methoxyaniline.
Detailed Experimental Protocol:
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Step 1: Reaction Setup
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To a round-bottom flask equipped with a magnetic stir bar, add 5-chloro-2-methoxyaniline (1.0 eq.).
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Dissolve the starting material in a suitable solvent, such as acetonitrile or dichloromethane (approx. 0.2 M concentration).
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Cool the solution to 0 °C in an ice bath.
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-
Step 2: Bromination
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In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 eq.) in the same solvent.
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Add the NBS solution dropwise to the cooled aniline solution over 30 minutes. The directing effects of the ortho-methoxy and para-amino groups are expected to strongly favor bromination at the 3-position.
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Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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-
Step 3: Work-up and Extraction
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Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine.
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Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
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-
Step 4: Purification
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Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.
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Combine the fractions containing the desired product and concentrate under reduced pressure to afford 3-Bromo-5-chloro-2-methoxyaniline as a purified solid.
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Reactivity and Applications in Drug Discovery
The synthetic utility of 3-Bromo-5-chloro-2-methoxyaniline is dictated by its two primary reactive handles: the nucleophilic amino group and the C-Br bond, which is primed for metal-catalyzed cross-coupling.
4.1. Reactions at the Amino Group:
The aniline nitrogen can readily participate in standard N-functionalization reactions, including:
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Amide Bond Formation: Acylation with acid chlorides or coupling with carboxylic acids (using reagents like EDC/HOBt) to form amides.
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N-Arylation: Buchwald-Hartwig or Ullmann coupling to form diarylamines.
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Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.
These transformations are fundamental in building the core structures of many pharmaceutical agents, including kinase inhibitors.
4.2. Palladium-Catalyzed Cross-Coupling at the C-Br Bond:
The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, which are among the most powerful tools in modern drug discovery for constructing carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling is a preeminent example.
Caption: Representative Suzuki-Miyaura cross-coupling reaction.
This reaction allows for the direct attachment of a wide variety of aryl or heteroaryl groups, which are privileged structures in many kinase inhibitors and other drug classes.[5][6] The ability to install complex aromatic systems at this position makes 3-Bromo-5-chloro-2-methoxyaniline a strategic starting material for generating libraries of compounds for structure-activity relationship (SAR) studies. For instance, many VEGFR-2 inhibitors feature a substituted aniline core linked to a heterocyclic system, a structure readily accessible via this methodology.[5]
Structural Elucidation and Analytical Data
Final product confirmation relies on a suite of analytical techniques. While specific spectra for this compound are not publicly available, a predicted ¹H NMR spectrum can be outlined based on established principles of substituent effects on chemical shifts.
| Data Type | Expected Observations |
| ¹H NMR | Aromatic Protons: Two doublets in the aromatic region (approx. 6.8-7.5 ppm), each integrating to 1H, with a small meta-coupling constant (J ≈ 2-3 Hz). Methoxy Protons: A singlet at approx. 3.8-4.0 ppm, integrating to 3H. Amine Protons: A broad singlet (variable chemical shift), integrating to 2H. |
| ¹³C NMR | Seven distinct carbon signals are expected, including two signals for the C-Br and C-Cl carbons, and one for the methoxy carbon. |
| LC-MS | A single major peak in the chromatogram with a corresponding mass ion consistent with the molecular weight (m/z = 236.49). The isotopic pattern for one bromine and one chlorine atom should be observable. |
Note: Commercial suppliers like Aceschem and Synblock indicate that analytical data (NMR, HPLC, MSDS) are available, likely upon request with purchase.[2][3]
Conclusion
3-Bromo-5-chloro-2-methoxyaniline represents a potent and versatile chemical intermediate for advanced organic synthesis. Its trifunctional nature—an amine, a bromine, and a chlorine—provides chemists with a powerful platform for scaffold construction and diversification. While detailed literature on this specific molecule is sparse, its synthetic utility can be confidently predicted from the well-established reactivity of its constituent functional groups. It is particularly well-suited for the synthesis of complex biaryl and heteroaryl structures central to the development of modern therapeutics, such as kinase inhibitors. This guide provides the foundational knowledge required for researchers to confidently incorporate this valuable building block into their synthetic programs.
References
- Apollo Scientific. (2023, August 3). Safety Data Sheet: 3-Bromo-5-chloroaniline.
- Carl ROTH. (2025, March 10). Safety Data Sheet: 3-Chloroaniline.
- Google Patents. (2018). CN108329211A - The preparation method of 5- chloro-2-nitroanilines.
- Google Patents. (2013). CN102199099B - Method for preparing 3-bromo-4-methoxyaniline.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3-Chloro-5-(4-fluorophenyl)aniline.
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link].
- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
- Kamal, A., et al. (2013). Synthesis and biological activity of 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry Letters, 23(9), 2739-2743.
- BenchChem. Efficacy of Substituted Anilines as Precursors in the Synthesis of Kinase Inhibitors: A Comparative Guide.
Sources
- 1. 569688-63-7 | MFCD08444539 | 3-Bromo-5-chloro-2-methoxyaniline [aaronchem.com]
- 2. aceschem.com [aceschem.com]
- 3. CAS 569688-63-7 | 3-Bromo-5-chloro-2-methoxyaniline - Synblock [synblock.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. Synthesis and biological activity of 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
